molecular formula C19H19NO3 B2376224 Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate CAS No. 154405-24-0

Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate

Cat. No.: B2376224
CAS No.: 154405-24-0
M. Wt: 309.365
InChI Key: NGSDYUOEXXLGHF-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a complex organic compound with the molecular formula C19H21NO3. This compound belongs to the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate typically involves multiple steps, starting from simpler organic compounds. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction conditions are carefully controlled to ensure the formation of the desired quinoline core structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications.

Scientific Research Applications

Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

  • Biology: Quinoline derivatives are known for their antimicrobial and antifungal properties, making them valuable in biological research.

  • Medicine: This compound and its derivatives are studied for their potential therapeutic effects, including anticancer and anti-inflammatory activities.

  • Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, quinoline derivatives can inhibit enzymes or bind to receptors, leading to biological effects. The exact mechanism depends on the specific derivative and its intended application.

Comparison with Similar Compounds

Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: This compound has a similar structure but differs in the saturation of the quinoline ring.

  • Ethyl (4S)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound belongs to the pyrimidine family and has a different core structure.

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Properties

IUPAC Name

ethyl 2-methyl-5-oxo-4-phenyl-7,8-dihydro-6H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-23-19(22)16-12(2)20-14-10-7-11-15(21)18(14)17(16)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSDYUOEXXLGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2CCCC(=O)C2=C1C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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